(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid
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Overview
Description
(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom bonded to a hydrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this reaction include ethanol, methanol, and acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates due to their ability to interact with various biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds with similar hydrazone linkages.
Aldehydes and Ketones: Precursors used in the synthesis of hydrazones.
Oximes: Compounds with a similar C=N-OH structure.
Uniqueness
What sets (Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid apart is its specific structure, which may confer unique reactivity and biological activity compared to other hydrazones or related compounds.
Properties
CAS No. |
160282-14-4 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid |
InChI |
InChI=1S/C12H12N2O3/c1-9(10-5-3-2-4-6-10)13-14-11(15)7-8-12(16)17/h2-8H,1H3,(H,14,15)(H,16,17)/b8-7-,13-9- |
InChI Key |
AAOBFDRILPWRPX-VBKTUFRMSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)/C=C\C(=O)O)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=NNC(=O)C=CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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